TAMRA-PEG4-acid

Description

Properties

IUPAC Name |

5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N3O10/c1-38(2)25-6-9-28-31(22-25)49-32-23-26(39(3)4)7-10-29(32)34(28)27-8-5-24(21-30(27)36(43)44)35(42)37-12-14-46-16-18-48-20-19-47-17-15-45-13-11-33(40)41/h5-10,21-23H,11-20H2,1-4H3,(H2-,37,40,41,42,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZESQZROUFRXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TAMRA-PEG4-Acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG4-acid is a versatile fluorescent labeling reagent that combines the bright, photostable fluorophore, 5-Carboxytetramethylrhodamine (TAMRA), with a hydrophilic 4-unit polyethylene glycol (PEG) spacer terminating in a carboxylic acid group. This molecule is extensively utilized in biological research for the covalent labeling of proteins, peptides, nucleic acids, and other biomolecules. The PEG spacer enhances solubility in aqueous media and reduces steric hindrance, while the terminal carboxylic acid allows for straightforward conjugation to primary amines. This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use.

Core Properties and Specifications

The physicochemical and spectral properties of this compound are critical for its application in fluorescence-based assays. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₆H₄₃N₃O₁₀[1] |

| Molecular Weight | 677.80 g/mol [1][2][3] |

| CAS Number | 1909223-02-4[1] |

| Appearance | Dark red amorphous solid or liquid (brown to reddish brown) |

| Purity | Typically ≥95% - 98% |

| Excitation Maximum (λex) | ~553-555 nm |

| Emission Maximum (λem) | ~575-580 nm |

| Molar Extinction Coefficient | ~80,000 - 92,000 M⁻¹cm⁻¹ |

| Solubility | Soluble in water, DMSO, DMF, and DCM |

| Storage Conditions | Store at -20°C, protect from light and moisture |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

-

Fluorescent Labeling: It is widely used for the fluorescent labeling of antibodies, proteins, and nucleic acids for visualization and quantification.

-

Fluorescence Microscopy: Labeled biomolecules can be visualized in fixed or live cells to study their localization and dynamics.

-

Flow Cytometry: It is used to label cells or specific cellular components for analysis by flow cytometry.

-

Real-Time PCR: TAMRA can be incorporated into probes for real-time PCR assays.

-

Fluorescence Resonance Energy Transfer (FRET): TAMRA is a common FRET acceptor, often paired with a green fluorescent protein (GFP) or another suitable donor, to study molecular interactions.

-

PROTACs: The linker and fluorescent properties of this compound are utilized in the development of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

Bioconjugation of this compound to a Primary Amine-Containing Biomolecule

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

-

This compound

-

Protein or other biomolecule with primary amines (e.g., in PBS or bicarbonate buffer, pH 8.0-8.5)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Preparation of Activated TAMRA-PEG4-NHS Ester:

-

Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to a final concentration of 10 mg/mL each.

-

Incubate the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

-

-

Preparation of Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add the activated TAMRA-PEG4-NHS ester solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 to 20:1 is common.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

-

-

Purification of the Conjugate:

-

Remove unconjugated dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

Collect the colored fractions corresponding to the labeled protein.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 555 nm (for TAMRA).

-

The protein concentration can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x 0.3)] / ε₂₈₀ (where ε₂₈₀ is the molar extinction coefficient of the protein at 280 nm, and 0.3 is a correction factor for the absorbance of TAMRA at 280 nm).

-

The dye concentration can be calculated using the Beer-Lambert law: Dye Concentration (M) = A₅₅₅ / ε₅₅₅ (where ε₅₅₅ is the molar extinction coefficient of TAMRA at 555 nm).

-

The degree of labeling is the molar ratio of the dye to the protein.

-

Visualizations

Experimental Workflow: Bioconjugation of Biomolecules

Caption: Workflow for labeling a biomolecule with this compound.

Signaling Pathway: FRET-Based Detection of Molecular Interaction

Caption: Principle of FRET using a GFP-TAMRA pair to detect molecular interactions.

References

An In-depth Technical Guide to TAMRA-PEG4-acid: Structure, Properties, and Bioconjugation Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TAMRA-PEG4-acid, a versatile fluorescent labeling reagent. It details the molecule's chemical structure, physicochemical and spectral properties, and provides a step-by-step protocol for its application in bioconjugation, specifically for the labeling of proteins and other amine-containing biomolecules.

Core Properties of this compound

This compound is a bifunctional molecule that consists of three key components: the well-characterized tetramethylrhodamine (TAMRA) fluorophore, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid group. This combination of features makes it a valuable tool for a wide range of applications in biological research and drug development, including fluorescence microscopy, immunoassays, and the development of proteolysis-targeting chimeras (PROTACs).[1][2]

The TAMRA dye provides a strong, photostable orange-red fluorescent signal, while the flexible PEG4 spacer enhances the water solubility of the molecule and the resulting conjugate, and minimizes steric hindrance between the dye and the labeled biomolecule.[3][4] The terminal carboxylic acid serves as a reactive handle for covalent attachment to primary amines.[5]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Data | Reference(s) |

| CAS Number | 1909223-02-4 | |

| Molecular Formula | C₃₆H₄₃N₃O₁₀ | |

| Molecular Weight | 677.80 g/mol | |

| Appearance | Brown to reddish-brown liquid | |

| Purity | Typically ≥98% | |

| Solubility | Soluble in Water, DMSO, DMF, DCM | |

| Storage Conditions | -20°C, protected from light |

Spectral Properties

The fluorescence characteristics of TAMRA make it compatible with common filter sets and instrumentation.

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum (λex) | ~553 - 555 nm | |

| Emission Maximum (λem) | ~575 - 580 nm | |

| Molar Extinction Coefficient | ~80,000 M⁻¹cm⁻¹ at λex |

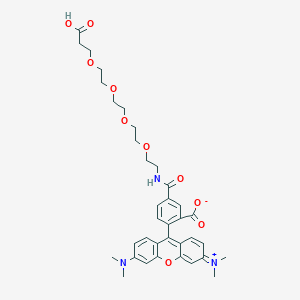

Chemical Structure and Reaction Mechanism

The core structure of this compound is depicted below, illustrating the TAMRA fluorophore connected to the PEG4-acid linker.

Caption: Chemical structure of this compound.

The conjugation of this compound to a primary amine-containing biomolecule, such as a protein, is a robust two-step process. This method utilizes carbodiimide chemistry to form a stable amide bond.

-

Activation of the Carboxylic Acid: The terminal carboxylic acid is activated by a water-soluble carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

-

Formation of a Stable Amide Bond: The addition of NHS converts the unstable O-acylisourea intermediate into a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines (e.g., the ε-amino group of lysine residues on a protein) to form a covalent, stable amide bond, releasing NHS as a byproduct.

The following diagram illustrates the workflow for this amine-coupling reaction.

Caption: Workflow for labeling primary amines with this compound.

Experimental Protocol: Protein Labeling

This protocol provides a general method for labeling proteins with this compound. The molar ratios and concentrations may require optimization for specific proteins and applications.

Materials and Reagents

-

Target protein (2-10 mg/mL in an amine-free buffer, e.g., PBS or MES)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0

-

Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (e.g., PBS)

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

-

Purification column (e.g., Sephadex G-25 gel filtration or desalting spin column)

Critical Consideration: Do not use buffers containing primary amines (e.g., Tris, glycine) during the activation or conjugation steps, as they will compete for reaction with the activated dye.

Procedure

-

Prepare Stock Solutions:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer or ultrapure water immediately before use.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the amount of this compound.

-

Mix thoroughly and incubate for 15-30 minutes at room temperature.

-

-

Conjugation to the Protein:

-

Ensure the target protein is in the Coupling Buffer (pH 7.2-7.5). This can be achieved by dialysis or buffer exchange.

-

Add the activated TAMRA-PEG4-NHS ester solution to the protein solution. A starting point is a 10 to 20-fold molar excess of the activated dye to the protein.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quench the Reaction:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 30-60 minutes at room temperature to consume any unreacted NHS ester.

-

-

Purification of the Labeled Protein:

-

Remove the unconjugated dye and reaction byproducts by gel filtration (e.g., Sephadex G-25) or a desalting spin column.

-

Equilibrate the column with an appropriate storage buffer (e.g., PBS).

-

Apply the quenched reaction mixture to the column. The larger, labeled protein will elute first.

-

Collect fractions and monitor the elution by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA dye).

-

Pool the fractions containing the purified, labeled protein.

-

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).

-

Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein

-

CF is the correction factor for the dye at 280 nm (typically ~0.3 for TAMRA).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the DOL using the following formula:

-

DOL = A₅₅₅ / (ε_dye × Protein Concentration (M))

-

ε_dye is the molar extinction coefficient of the TAMRA dye at 555 nm (~80,000 M⁻¹cm⁻¹).

-

-

Conclusion

This compound is a highly effective fluorescent labeling reagent for researchers in cell biology, biochemistry, and drug development. Its bright, stable fluorescence, coupled with a hydrophilic spacer and a versatile carboxylic acid handle for conjugation, makes it an ideal choice for creating high-quality fluorescent bioconjugates. By following the detailed protocols and understanding the underlying reaction mechanism presented in this guide, researchers can successfully implement this compound in their experimental workflows to achieve precise and efficient labeling of biomolecules.

References

TAMRA-PEG4-acid: A Technical Guide to Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG4-acid is a fluorescent labeling reagent that combines the bright, photostable rhodamine-derived fluorophore, Tetramethylrhodamine (TAMRA), with a hydrophilic 4-unit polyethylene glycol (PEG) spacer terminating in a carboxylic acid. This molecule is extensively used in bioconjugation to covalently attach a fluorescent tag to proteins, peptides, antibodies, and other biomolecules containing primary amines. The PEG spacer enhances water solubility and reduces steric hindrance, often preserving the biological activity of the labeled molecule. This guide provides an in-depth overview of the properties of this compound, a detailed protocol for its conjugation to biomolecules, and a visual representation of the experimental workflow.

Core Properties and Specifications

The key characteristics of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value |

| Molecular Weight | 677.8 g/mol |

| Chemical Formula | C₃₆H₄₃N₃O₁₀ |

| Excitation Maximum (λex) | 553 nm |

| Emission Maximum (λem) | 575 nm |

| Solubility | Water, DMSO, DMF |

| Purity | Typically ≥95% |

| Storage Conditions | -20°C, protected from light and moisture |

Experimental Protocol: Amine Labeling using EDC/NHS Chemistry

The carboxylic acid group of this compound can be efficiently coupled to primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) using a two-step, one-pot reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials and Reagents

-

This compound

-

Amine-containing biomolecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography, dialysis)

Procedure

-

Reagent Preparation:

-

Allow all reagents to equilibrate to room temperature before opening the vials to prevent moisture condensation.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare a solution of the amine-containing biomolecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound solution with a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to form the semi-stable NHS ester.

-

-

Conjugation to the Amine-Containing Biomolecule:

-

Add the activated TAMRA-NHS ester solution to the biomolecule solution. A 1.5- to 10-fold molar excess of the activated linker to the biomolecule is a common starting point, though this should be optimized for the specific application.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted this compound and byproducts by a suitable purification method. Size-exclusion chromatography (e.g., a desalting column) or dialysis are commonly used for proteins and antibodies.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per biomolecule. This can be calculated using the Beer-Lambert law by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA). A correction factor is needed to account for the absorbance of the dye at 280 nm.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioconjugation of this compound to an amine-containing biomolecule.

Caption: Workflow for this compound bioconjugation.

Signaling Pathways and Applications

While this compound itself is not part of a signaling pathway, the molecules it labels are frequently used to study such pathways. For example, a TAMRA-labeled antibody against a specific cell surface receptor can be used in fluorescence microscopy or flow cytometry to visualize the receptor's expression, localization, and trafficking in response to a signaling event. Similarly, a TAMRA-labeled peptide substrate for a particular enzyme can be used in Fluorescence Resonance Energy Transfer (FRET) assays to monitor enzyme activity within a signaling cascade.

The logical relationship for the use of a TAMRA-labeled antibody in studying a signaling pathway is depicted below.

Caption: Application of TAMRA-labeled antibody in cell analysis.

An In-Depth Technical Guide to TAMRA-PEG4-acid: Excitation, Emission, and Experimental Applications

For researchers, scientists, and professionals in drug development, precise analytical tools are paramount for elucidating complex biological processes. Fluorescent probes, in particular, have become indispensable for visualizing and quantifying molecular interactions. Among these, TAMRA (Tetramethylrhodamine) and its derivatives stand out for their brightness and photostability. This technical guide provides a comprehensive overview of TAMRA-PEG4-acid, focusing on its spectral properties and detailed experimental applications.

Core Spectroscopic Properties of this compound

This compound is a fluorescent dye that consists of a TAMRA core linked to a carboxylic acid via a four-unit polyethylene glycol (PEG) spacer. This PEG linker enhances solubility in aqueous buffers and reduces steric hindrance, making it an ideal candidate for bioconjugation. The spectral characteristics of this compound are crucial for designing and executing fluorescence-based experiments.

Quantitative Spectral Data

The key spectral properties of TAMRA and its derivatives are summarized in the table below. These values are essential for selecting appropriate filter sets and laser lines in fluorescence microscopy and spectroscopy.

| Property | Value | References |

| Excitation Maximum (λex) | ~553 - 556 nm | [1][2] |

| Emission Maximum (λem) | ~575 - 580 nm | [1][3][4] |

| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.3 - 0.5 | |

| Recommended Laser Line | 532 nm or 561 nm |

Experimental Protocols

The utility of this compound lies in its ability to be covalently attached to biomolecules. The terminal carboxylic acid can be activated to react with primary amines, such as the lysine residues on proteins or amine-modified oligonucleotides.

Protein and Peptide Labeling with this compound (via NHS Ester formation)

This protocol describes the general steps for conjugating this compound to a protein or peptide by first converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Protein or peptide of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Activation of this compound:

-

Dissolve this compound, EDC, and NHS in a 1:1.2:1.5 molar ratio in anhydrous DMF or DMSO.

-

Allow the reaction to proceed for 1-2 hours at room temperature to form the TAMRA-PEG4-NHS ester.

-

-

Preparation of Protein/Peptide:

-

Dissolve the protein or peptide in the reaction buffer at a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add the activated TAMRA-PEG4-NHS ester solution to the protein/peptide solution. A 5-10 fold molar excess of the dye is typically used.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).

-

Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The correction factor for TAMRA is approximately 0.3.

-

Indirect Immunofluorescence Staining of Adherent Cells

This protocol outlines the use of a TAMRA-conjugated secondary antibody for the visualization of a target protein in cultured cells.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody specific to the target protein

-

TAMRA-conjugated secondary antibody

-

Antifade mounting medium with DAPI

Procedure:

-

Cell Fixation:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

Incubate with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate with Blocking Buffer for 60 minutes.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in Antibody Dilution Buffer.

-

Incubate overnight at 4°C.

-

Wash three times with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the TAMRA-conjugated secondary antibody in Antibody Dilution Buffer.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslip onto a microscope slide using antifade mounting medium containing DAPI.

-

Image using a fluorescence microscope with appropriate filter sets for DAPI and TAMRA.

-

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and a conceptual signaling pathway where this compound can be applied.

References

An In-Depth Technical Guide to TAMRA-PEG4-Acid Fluorescent Dye

Introduction: This technical guide provides a comprehensive overview of TAMRA-PEG4-acid, a versatile fluorescent dye widely utilized in biological research and drug development. Comprising a photostable tetramethylrhodamine (TAMRA) core, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a reactive carboxylic acid group, this molecule is an essential tool for the covalent labeling of biomolecules. Its unique structure offers a combination of bright, red-orange fluorescence, enhanced aqueous solubility, and a reactive handle for straightforward conjugation to primary amines, making it invaluable for applications ranging from fluorescence microscopy to Förster Resonance Energy Transfer (FRET) assays.

Core Properties of this compound

This compound is engineered for high performance in bioconjugation applications. The TAMRA fluorophore provides the strong fluorescent signal, while the PEG4 linker improves solubility and minimizes steric hindrance upon conjugation. The terminal carboxylic acid allows for a targeted reaction with primary amines on proteins, peptides, and other biomolecules.

Data Presentation: Physicochemical and Photophysical Properties

The quantitative properties of this compound are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₃₆H₄₃N₃O₁₀ | [1][] |

| Molecular Weight | 677.8 g/mol | [1][3][4] |

| CAS Number | 1909223-02-4 | |

| Purity | Typically ≥98% | |

| Appearance | Dark red solid / Reddish-brown liquid | |

| Solubility | Water, DMSO, DMF, DCM |

| Storage Conditions | -20°C, protect from light and moisture | |

Table 2: Photophysical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Excitation Maximum (λex) | ~553 nm | |

| Emission Maximum (λem) | ~575 nm | |

| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ at 553 nm | |

| Quantum Yield (Φ) | ~0.3 - 0.5 |

| Fluorescence Color | Red-Orange | |

Principles of Reactivity and Applications

The utility of this compound is derived from its heterobifunctional structure, which enables the stable linkage of a bright fluorophore to a biological target.

-

The TAMRA Core : Tetramethylrhodamine is a highly photostable fluorophore that emits a bright, orange-red signal. It is often used as an acceptor in FRET pairs with green-emitting fluorophores like fluorescein (FITC).

-

The PEG4 Spacer : The tetra-polyethylene glycol linker is a flexible, hydrophilic chain that serves two primary purposes. First, it significantly increases the water solubility of the otherwise hydrophobic TAMRA dye, which is crucial for reactions in aqueous biological buffers. Second, it acts as a spacer arm to physically separate the fluorophore from the target biomolecule, reducing the risk of steric hindrance or quenching of the fluorescence signal.

-

The Carboxylic Acid Group : This terminal functional group is the reactive handle for conjugation. It does not react spontaneously with amines but can be readily converted into a reactive ester using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This activated NHS ester then efficiently reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a highly stable amide bond.

Common Applications:

-

Fluorescent Labeling: Covalent labeling of proteins, antibodies, peptides, and amine-modified oligonucleotides.

-

Fluorescence Microscopy: Visualization of labeled biomolecules in fixed or living cells.

-

Flow Cytometry: Identification and sorting of cells labeled with TAMRA-conjugated antibodies.

-

FRET Assays: Use as an acceptor fluorophore to study protein-protein interactions or conformational changes.

-

PROTAC Development: Incorporation as a fluorescent tag in Proteolysis Targeting Chimeras (PROTACs) for visualization and assay development.

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required based on the specific biomolecule and application.

Protocol 1: Covalent Labeling of Proteins

This protocol describes the activation of the carboxylic acid on this compound with EDC and NHS, followed by conjugation to a protein.

Materials:

-

This compound

-

Protein of interest (in an amine-free buffer like PBS or MES, pH 7.2-7.5)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5)

-

Purification column (e.g., Sephadex G-25 size-exclusion column)

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.

-

Dissolve the protein in Reaction Buffer at a concentration of 2-10 mg/mL.

-

-

Activation of this compound:

-

In a microfuge tube, combine a 10-20 fold molar excess of this compound with an equivalent molar amount of both EDC and NHS.

-

Incubate for 15-30 minutes at room temperature to form the reactive NHS ester.

-

-

Conjugation Reaction:

-

Add the activated dye mixture directly to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Separate the labeled protein conjugate from unreacted dye and reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first.

-

References

TAMRA-PEG4-Acid: A Technical Guide to Solubility for Researchers and Drug Development Professionals

An in-depth examination of the solubility characteristics of TAMRA-PEG4-acid in dimethyl sulfoxide (DMSO) and aqueous solutions, providing essential data and protocols for its effective use in scientific research and drug development.

Introduction

This compound is a fluorescent labeling reagent that combines the bright photophysical properties of tetramethylrhodamine (TAMRA) with a hydrophilic tetraethylene glycol (PEG4) spacer. The terminal carboxylic acid group allows for its covalent attachment to primary amines on biomolecules such as proteins, peptides, and oligonucleotides. Understanding the solubility of this reagent in common laboratory solvents is critical for the preparation of stock solutions, ensuring accurate concentration determination, and the successful execution of conjugation reactions. This guide provides a comprehensive overview of the solubility of this compound in DMSO and water, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The inclusion of a PEG4 linker significantly influences the molecule's solubility profile. Polyethylene glycol (PEG) is a hydrophilic polymer known to enhance the aqueous solubility of small molecules and biomolecules to which it is attached. This property is particularly advantageous in bioconjugation, as it can reduce the aggregation of labeled proteins and improve the overall biocompatibility of the resulting conjugate.

Quantitative Solubility Data

| Solvent | Reported Solubility | Molar Concentration (at reported solubility) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 147.54 mM | Requires sonication for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic.[1] |

| Water | Soluble[2][3][4] | Not Quantitatively Determined | The hydrophilic PEG4 spacer enhances aqueous solubility. For many PEGylated rhodamine derivatives, solubility in aqueous buffers is sufficient for direct use in bioconjugation reactions without the need for organic co-solvents. |

| Other Solvents | Soluble | - | Also reported to be soluble in Dimethylformamide (DMF) and Dichloromethane (DCM). |

Experimental Protocols

Accurate and reproducible experimental results begin with the correct preparation of reagent stock solutions. Below are detailed protocols for preparing this compound solutions in DMSO and for creating aqueous working solutions for bioconjugation.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (MW: 677.80 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Microcentrifuge tubes

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Weigh out a precise amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.

-

To prepare a 10 mM stock solution from 1 mg of the reagent, add 147.5 µL of anhydrous DMSO.

-

Vortex the solution thoroughly for several minutes to facilitate dissolution.

-

If complete dissolution is not achieved, sonicate the solution for 5-10 minutes.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: General Protocol for Bioconjugation to a Protein

This protocol provides a general workflow for the conjugation of this compound to a primary amine-containing biomolecule, such as a protein, using carbodiimide chemistry.

Materials:

-

This compound DMSO stock solution (from Protocol 1)

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide) (optional, for enhanced efficiency)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting column or size-exclusion chromatography system for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a suitable concentration (typically 1-10 mg/mL).

-

Activate this compound: In a separate tube, dilute the this compound DMSO stock solution into the reaction buffer. Add a molar excess of EDC and Sulfo-NHS. A common starting point is a 5-10 fold molar excess of the dye and coupling reagents over the protein. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Conjugation Reaction: Add the activated this compound solution to the protein solution.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

-

Purification: Remove unreacted dye and coupling reagents by passing the reaction mixture through a desalting column or by size-exclusion chromatography.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~553 nm (for TAMRA).

References

An In-depth Technical Guide to TAMRA-PEG4-acid for Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetramethylrhodamine (TAMRA)-PEG4-acid, a fluorescent dye widely utilized for the stable and efficient labeling of biomolecules. We will delve into its chemical and photophysical properties, provide detailed protocols for its conjugation to proteins, and explore its applications in biological research, with a focus on quantitative data and reproducible methodologies.

Core Concepts: Introduction to TAMRA-PEG4-acid

This compound is a derivative of the bright, orange-red fluorescent dye, TAMRA. It is characterized by the presence of a four-unit polyethylene glycol (PEG) spacer and a terminal carboxylic acid group. This specific chemical structure offers several advantages for fluorescent labeling:

-

Bright and Photostable Fluorescence: The TAMRA core provides a strong and relatively stable fluorescent signal, making it suitable for a wide range of applications, including fluorescence microscopy and flow cytometry.[1][2]

-

Amine-Reactive Labeling: The terminal carboxylic acid group allows for the covalent attachment of the dye to primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[3][4][5]

-

Enhanced Solubility and Reduced Steric Hindrance: The hydrophilic PEG4 spacer increases the water solubility of the dye and the resulting conjugate, which can help to prevent aggregation of labeled proteins. The flexible PEG linker also provides spatial separation between the fluorophore and the labeled molecule, minimizing potential steric hindrance and preserving the biological activity of the target molecule.

Chemical and Photophysical Properties

A summary of the key quantitative properties of this compound is presented in the table below. These parameters are crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₄₃N₃O₁₀ | |

| Molecular Weight | 677.80 g/mol | |

| CAS Number | 1909223-02-4 | |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~580 nm | |

| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | |

| Quantum Yield | 0.3–0.5 | |

| Recommended Storage | -20°C, protected from light and moisture | |

| Solubility | Soluble in DMSO, DMF |

Experimental Protocols

This section provides a detailed methodology for the fluorescent labeling of a protein with this compound using EDC/sulfo-NHS chemistry.

Protein Labeling with this compound

This protocol outlines the steps for activating the carboxylic acid group of this compound and subsequently conjugating it to a primary amine-containing protein.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS or MES)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3–8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column or spin filter for purification

Procedure:

-

Prepare Protein Solution:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

-

Prepare Dye Stock Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Activate this compound:

-

In a separate microcentrifuge tube, dissolve this compound, EDC, and sulfo-NHS in Activation Buffer. A molar ratio of 1:1.2:1.2 (this compound:EDC:sulfo-NHS) is a common starting point.

-

Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.

-

-

Labeling Reaction:

-

Add the activated this compound solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting range of 5:1 to 10:1 (dye:protein) is recommended.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

-

-

Quench the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted dye.

-

Incubate for 15 minutes at room temperature.

-

-

Purify the Labeled Protein:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by using a spin filter. Equilibrate the column or filter with a suitable storage buffer (e.g., PBS).

-

-

Characterization of the Labeled Protein:

-

Determine Protein Concentration: Use a standard protein assay (e.g., BCA assay).

-

Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the following formula:

-

DOL = (A_max * M_protein) / (ε_dye * (A_280 - (CF * A_max)))

-

Where:

-

A_max is the absorbance of the conjugate at the dye's absorption maximum (~555 nm).

-

M_protein is the molecular weight of the protein.

-

ε_dye is the molar extinction coefficient of the dye (~90,000 M⁻¹cm⁻¹).

-

A_280 is the absorbance of the conjugate at 280 nm.

-

CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for TAMRA).

-

-

-

-

Storage:

-

Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.

-

Visualizing Experimental Workflows and Applications

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Protein Labeling

Caption: Experimental workflow for labeling proteins.

Application in Kinase Activity Assays

TAMRA-labeled peptides are valuable tools for studying enzyme kinetics, particularly for protein kinases. In a typical assay, a peptide substrate for a specific kinase is labeled with TAMRA. Upon phosphorylation of the peptide by the kinase, the properties of the peptide may change, leading to a detectable signal. For instance, in a FRET (Förster Resonance Energy Transfer) based assay, TAMRA can act as an acceptor dye paired with a donor fluorophore on the same peptide. Kinase-mediated phosphorylation can induce a conformational change in the peptide, altering the distance between the donor and acceptor and thus changing the FRET efficiency.

Caption: Signaling pathway for a kinase assay.

Conclusion

This compound is a versatile and robust fluorescent probe for the labeling of biomolecules. Its favorable photophysical properties, coupled with the benefits of the PEG spacer, make it an excellent choice for a wide range of applications in biological and biomedical research. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their experimental workflows, ultimately contributing to the advancement of scientific discovery.

References

- 1. TAMRA dye for labeling in life science research [baseclick.eu]

- 2. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]

- 3. echobiosystems.com [echobiosystems.com]

- 4. benchchem.com [benchchem.com]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

principle of TAMRA-PEG4-acid bioconjugation

An In-depth Technical Guide on the Core Principles of TAMRA-PEG4-acid Bioconjugation

Introduction

For researchers, scientists, and drug development professionals, the precise and covalent labeling of biomolecules is a cornerstone of modern biological inquiry. This compound is a versatile fluorescent labeling reagent that combines a bright, photostable fluorophore with a flexible linker and a reactive carboxylic acid for conjugation. This guide provides a comprehensive overview of its core principles, applications, and detailed methodologies for its use in bioconjugation.

TAMRA (Tetramethylrhodamine) is a well-established orange-red fluorescent dye, valued for its high photostability and bright fluorescence.[1][2] The integration of a four-unit polyethylene glycol (PEG4) spacer enhances the water solubility of the molecule and provides a flexible arm that minimizes steric hindrance between the dye and the target biomolecule.[3][4] This combination makes this compound an invaluable tool for creating fluorescently labeled proteins, peptides, and other biomolecules for a wide range of applications including fluorescence microscopy, flow cytometry, and FRET studies.[1]

Core Components and Properties of this compound

This compound is a heterobifunctional molecule composed of three key functional parts: the TAMRA fluorophore, the PEG4 linker, and the terminal carboxylic acid.

-

TAMRA (Tetramethylrhodamine): The fluorescent reporter group. It is characterized by its absorption and emission maxima in the orange-red region of the visible spectrum, making it suitable for multiplexing with other fluorophores.

-

PEG4 Linker: A hydrophilic, four-unit polyethylene glycol chain. This spacer arm increases the overall water solubility of the reagent and the resulting bioconjugate. It also provides spatial separation between the dye and the biomolecule, which can help to preserve the biological activity of the target and reduce potential quenching effects.

-

Carboxylic Acid: The reactive handle for conjugation. This group does not directly react with biomolecules but must first be activated to form a more reactive species capable of coupling with primary amines.

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₄₃N₃O₁₀ | |

| Molecular Weight | ~677.8 g/mol | |

| Excitation Maximum (λex) | ~553 - 555 nm | |

| Emission Maximum (λem) | ~575 - 580 nm | |

| Molar Extinction Coefficient | ~80,000 - 90,000 M⁻¹cm⁻¹ | |

| Solubility | Water, DMSO, DMF, DCM | |

| Storage Conditions | -20°C, protected from light and moisture |

Principle of Bioconjugation: Amine-Reactive Chemistry

The primary application of this compound is the labeling of biomolecules through the formation of stable amide bonds with primary amines. This is a two-step process involving the activation of the carboxylic acid followed by nucleophilic attack from an amine-containing biomolecule.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid group is rendered reactive towards amines through the use of a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can be readily hydrolyzed, regenerating the carboxyl group and lowering the conjugation efficiency.

To improve the stability of the activated intermediate and increase the yield of the final conjugate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is typically included in the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate but is highly reactive toward primary amines.

Step 2: Amide Bond Formation

The NHS-activated TAMRA-PEG4 molecule readily reacts with primary amines present on the target biomolecule. These primary amines are typically found at the N-terminus of proteins and on the side chain of lysine residues. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group to form a stable covalent amide bond. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.

Below is a diagram illustrating the workflow of this bioconjugation reaction.

Experimental Protocol: Protein Labeling

This section provides a generalized protocol for labeling a protein with this compound. The molar ratio of dye to protein may need to be optimized for specific proteins and desired degrees of labeling.

Materials Required:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Reaction Buffer: 0.1 M MES, pH 4.7-6.0 for activation; 1X PBS, pH 7.2-7.5 for conjugation

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Solutions:

-

Dissolve the protein in PBS buffer at a concentration of 1-10 mg/mL. It is critical that the buffer does not contain primary amines (e.g., Tris or glycine).

-

Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare stock solutions of EDC and NHS in an appropriate buffer (e.g., 0.1 M MES, pH 4.5-5).

-

-

Activation of this compound:

-

In a separate reaction tube, combine the this compound solution with EDC and NHS. A molar excess of EDC and NHS over the dye is recommended (e.g., 1.2 equivalents each).

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the activated TAMRA-PEG4-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common.

-

Ensure the pH of the reaction mixture is adjusted to 7.2-8.0 to facilitate the reaction with amines.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

(Optional) Add a quenching buffer, such as Tris or hydroxylamine, to stop the reaction by consuming any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Remove the unreacted dye and byproducts from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25). The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

-

Determining the Degree of Labeling (DOL):

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be calculated spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein) and at the absorbance maximum for TAMRA (~555 nm, A_max).

-

Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm. A correction factor (CF) for TAMRA's absorbance at 280 nm is approximately 0.3.

-

Protein Conc. (M) = [A₂₈₀ - (A_max * CF)] / ε_protein

-

-

Calculate the dye concentration:

-

Dye Conc. (M) = A_max / ε_dye

-

-

Calculate the DOL:

-

DOL = Dye Conc. / Protein Conc.

-

Applications and Considerations

This compound bioconjugates are used in a wide array of applications.

-

Fluorescence Microscopy: For imaging cellular structures and tracking the localization of labeled proteins.

-

Flow Cytometry: For cell sorting and analysis of cell surface markers.

-

Protein-Protein Interaction Studies: Using techniques like Fluorescence Resonance Energy Transfer (FRET), where TAMRA can act as an acceptor dye.

-

Drug Development: As a component in fluorescently tagged therapeutics or diagnostic agents to monitor delivery and mechanism of action. It is also used as a linker-dye combination in the development of Proteolysis-Targeting Chimeras (PROTACs).

The diagram below illustrates how a TAMRA-labeled ligand could be used to visualize receptor-mediated endocytosis.

Comparative Data

While TAMRA is a robust fluorophore, the selection of a dye often depends on the specific experimental requirements, such as instrumentation and the presence of other fluorophores.

| Property | TAMRA | Cy3 | Alexa Fluor 555 |

| Excitation Max (nm) | ~555 | ~550 | ~555 |

| Emission Max (nm) | ~580 | ~570 | ~565 |

| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~90,000 | ~150,000 | ~150,000 |

| Quantum Yield | ~0.1 - 0.3 | ~0.15 | ~0.1 |

| Photostability | Moderate | Low to Moderate | High |

| pH Sensitivity | Sensitive to high pH | Less sensitive | Largely insensitive |

| Data compiled from multiple sources. Values can vary depending on the conjugation partner and local environment. |

Conclusion

This compound is a powerful and versatile reagent for the fluorescent labeling of biomolecules. Its combination of a bright, photostable dye, a solubilizing PEG linker, and robust amine-reactive chemistry makes it an ideal choice for a multitude of applications in research and development. By understanding the core principles of its activation and conjugation, and by following detailed experimental protocols, researchers can successfully generate high-quality fluorescent bioconjugates to advance their scientific investigations.

References

TAMRA-PEG4-acid: A Comprehensive Technical Guide for Researchers

CAS Number: 1909223-02-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of TAMRA-PEG4-acid. This versatile fluorescent labeling reagent and linker is instrumental in a variety of cutting-edge research applications, from protein and peptide labeling to the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a derivative of the bright, photostable rhodamine-based fluorophore, Tetramethylrhodamine (TAMRA), functionalized with a four-unit polyethylene glycol (PEG) spacer and a terminal carboxylic acid. The TAMRA component provides a strong fluorescent signal in the orange-red spectrum, while the hydrophilic PEG linker enhances solubility and reduces steric hindrance. The terminal carboxylic acid allows for covalent conjugation to primary amines on biomolecules.

| Property | Value | Reference(s) |

| CAS Number | 1909223-02-4 | [1][2][3][4] |

| Molecular Formula | C₃₆H₄₃N₃O₁₀ | [1] |

| Molecular Weight | 677.8 g/mol | |

| Appearance | Liquid or solid | |

| Purity | ≥98% (typically by HPLC) | |

| Excitation Maximum (λex) | 553 nm | |

| Emission Maximum (λem) | 575 nm | |

| Extinction Coefficient | ~80,000 M⁻¹cm⁻¹ at 553 nm | |

| Solubility | Soluble in Water, DMSO, DMF, DCM | |

| Storage Conditions | -20°C, protected from light and moisture |

Key Applications and Experimental Protocols

This compound is a valuable tool in a range of biochemical and cell-based assays. Its bifunctional nature allows it to be used for fluorescently labeling biomolecules and as a flexible linker in more complex molecular constructs.

Fluorescent Labeling of Proteins and Peptides

The carboxylic acid moiety of this compound can be activated to react with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond. This is a common strategy for fluorescently labeling proteins, antibodies, and peptides for use in applications such as fluorescence microscopy, flow cytometry, and fluorescence polarization assays.

This protocol outlines the steps for activating the carboxylic acid of this compound with EDC and NHS and subsequently conjugating it to a protein.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Reagent Preparation:

-

Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Prepare a fresh solution of EDC and NHS in Activation Buffer at a concentration of 10 mg/mL each.

-

Dissolve the protein to be labeled in Reaction Buffer at a concentration of 1-5 mg/mL.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine 10 µL of the this compound stock solution with 100 µL of Activation Buffer.

-

Add 20 µL of the EDC solution and 20 µL of the NHS solution to the this compound mixture.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to the Protein:

-

Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the dye to the protein is a good starting point for optimization.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.

-

Purify the TAMRA-labeled protein from unreacted dye and byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 555 nm (for TAMRA).

-

Caption: Workflow for protein labeling with this compound.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound can serve as a fluorescent linker in PROTAC synthesis, connecting a target protein ligand to an E3 ligase ligand. The PEG spacer provides the necessary length and flexibility for the formation of a productive ternary complex, while the TAMRA fluorophore enables visualization and quantification of the PROTAC.

This protocol provides a general strategy for synthesizing a fluorescent PROTAC using this compound, assuming the target protein ligand has a free amine and the E3 ligase ligand has a functional group for click chemistry (e.g., an alkyne).

Materials:

-

This compound

-

Amine-functionalized target protein ligand

-

Alkyne-functionalized E3 ligase ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Anhydrous DMF

-

Solvents for purification (e.g., acetonitrile, water)

-

Preparative HPLC system

Procedure:

-

Amide Coupling of this compound and Target Protein Ligand:

-

Dissolve the amine-functionalized target protein ligand (1 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2 eq) to the solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, purify the intermediate product (Target Ligand-PEG4-TAMRA) by preparative HPLC.

-

-

Click Chemistry Reaction with E3 Ligase Ligand:

-

Note: This step is conceptual as this compound does not have a functional group for click chemistry. A different bifunctional linker with an azide or alkyne would be required. The following is a general click chemistry protocol for PROTAC synthesis.

-

Dissolve the purified alkyne-functionalized E3 ligase ligand (1 eq) and an azide-functionalized linker-target ligand conjugate (1.1 eq) in a mixture of t-BuOH and water.

-

Add a freshly prepared solution of sodium ascorbate (0.5 eq) followed by copper(II) sulfate (0.1 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Purify the final fluorescent PROTAC by preparative HPLC.

-

Caption: General mechanism of PROTAC-mediated protein degradation.

Cellular Imaging

TAMRA-labeled biomolecules, such as antibodies or peptides, can be used to visualize their localization and trafficking within cells using fluorescence microscopy. The bright and photostable fluorescence of TAMRA allows for high-quality imaging in both fixed and live cells.

This protocol describes the use of a TAMRA-labeled secondary antibody for the indirect immunofluorescence staining of a target protein in cultured cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% BSA in PBS

-

Primary antibody specific to the target protein

-

TAMRA-labeled secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope with appropriate filter sets for DAPI and TAMRA

Procedure:

-

Cell Preparation:

-

Wash cells grown on coverslips twice with PBS.

-

Fix the cells with Fixation Solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30 minutes at room temperature.

-

Incubate the cells with the primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the TAMRA-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS, protected from light.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a drop of mounting medium with DAPI.

-

Image the cells using a fluorescence microscope.

-

Caption: Workflow for indirect immunofluorescence staining.

References

An In-depth Technical Guide to the Safety and Handling of TAMRA-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for TAMRA-PEG4-acid, a fluorescent dye derivative commonly used in laboratory research. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of the product.

Product Identification and Properties

-

Product Name: this compound

-

Molecular Formula: C₃₆H₄₃N₃O₁₀[3]

-

Molecular Weight: 677.75 g/mol

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Purity | >95% | |

| Appearance | Solid powder | |

| Solubility | Water, DMSO, DMF, DCM | |

| Excitation Maximum | 553 nm | |

| Emission Maximum | 575 nm | |

| Extinction Coefficient | 80000 M⁻¹cm⁻¹ |

Hazard Identification and Classification

According to the provided Safety Data Sheets, this compound is not classified as a hazardous substance or mixture. However, as with any laboratory chemical, it should be handled with care.

Potential Hazards: While not classified as hazardous, direct contact or inhalation should be avoided. Some safety data sheets for similar compounds suggest that they may cause skin, eye, and respiratory irritation.

Handling and Storage

Proper handling and storage are essential for user safety and to maintain the quality of the product.

3.1. Safe Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or aerosols.

-

Use in a well-ventilated area or with appropriate exhaust ventilation.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

3.2. Storage Conditions: The recommended storage conditions for this compound are crucial for its stability.

Table 2: Recommended Storage Conditions and Stability

| Condition | Temperature | Duration | Reference |

| Short-term (days to weeks) | 0 - 4 °C | Days to weeks | |

| Long-term (months to years) | -20 °C | Months to years | |

| Stock Solution | -80°C | 6 months | |

| Stock Solution | -20°C | 1 month |

-

Keep the container tightly sealed in a cool, well-ventilated area.

-

Protect from direct sunlight and sources of ignition.

-

The product is typically shipped at ambient temperature and is stable for a few weeks during ordinary shipping.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Safety glasses with side-shields.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat or other impervious clothing.

-

Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Caption: Emergency First Aid Procedures for this compound Exposure.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

-

Personal Precautions: Wear appropriate personal protective equipment as described in Section 4. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up:

-

Absorb the spill with an inert material (e.g., diatomite, universal binders).

-

Decontaminate surfaces by scrubbing with alcohol.

-

Collect the absorbed material and dispose of it in accordance with local, state, and federal regulations.

-

Experimental Protocols

7.1. General Laboratory Handling Workflow

The following diagram outlines a general workflow for handling this compound in a laboratory setting.

Caption: General Laboratory Workflow for Handling this compound.

7.2. Preparation of a Stock Solution

A common experimental procedure is the preparation of a stock solution.

-

Preparation of a 50 mg/mL DMSO stock solution:

-

Add 100 µL of DMSO to the vial of this compound to obtain a 50 mg/mL stock solution.

-

-

Preparation of a 5 mg/mL working solution (Example):

-

Take 100 µL of the 50 mg/mL DMSO stock solution.

-

Add it to 400 µL of PEG300 and mix evenly.

-

Add 50 µL of Tween-80 and mix evenly.

-

Add 450 µL of Saline to adjust the final volume to 1 mL.

-

Note: These are example protocols and may need to be adjusted based on specific experimental requirements.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes.

Toxicological Information

No specific toxicological data such as LD50 or LC50 values were found in the provided search results. The most important known symptoms and effects are described in the labelling (see section 2.2).

Disposal Considerations

Dispose of unused product and contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or watercourses.

References

storage conditions for TAMRA-PEG4-acid

An In-depth Technical Guide to the Storage and Handling of TAMRA-PEG4-acid

For researchers, scientists, and drug development professionals utilizing this compound, understanding its proper storage and handling is critical to ensure its stability and performance in assays. This guide provides a comprehensive overview of the recommended storage conditions, stability, and handling procedures for this compound.

Physicochemical Properties

This compound is a fluorescent dye linker that contains a TAMRA (tetramethylrhodamine) fluorophore and a PEG4 (polyethylene glycol) spacer with a terminal carboxylic acid group. The carboxylic acid can be conjugated to primary amine groups on other molecules.

| Property | Value |

| Molecular Formula | C36H43N3O10 |

| Molecular Weight | 677.80 g/mol |

| Excitation Maximum (λex) | 553 nm |

| Emission Maximum (λem) | 575 nm |

| Appearance | Brown to reddish-brown solid or liquid |

| Solubility | Soluble in DMSO, DMF, DCM, and water |

Recommended Storage Conditions

The stability of this compound is highly dependent on the storage conditions. It is available in both solid (pure) form and as a solution in a solvent.

Solid Form

For long-term storage, this compound in its pure, solid form should be stored at -20°C.[1][2][3] Under these conditions, it is stable for up to three years.[4] For shorter periods, it can be stored at 4°C for up to two years.[4] The compound is typically shipped at ambient temperature.

| Storage Temperature | Shelf Life |

| -20°C | 3 years |

| 4°C | 2 years |

In Solvent

Once dissolved in a solvent, the stability of this compound decreases. Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

| Storage Temperature | Shelf Life |

| -80°C | 6 months |

| -20°C | 1 month |

Handling and Stability

Proper handling of this compound is essential to maintain its chemical integrity.

-

Light Sensitivity : As a fluorescent dye, this compound is sensitive to light. It should be protected from direct sunlight and prolonged exposure to light.

-

Moisture Sensitivity : The compound is hygroscopic, meaning it can absorb moisture from the air. It is important to keep the container tightly sealed in a cool, well-ventilated area. When preparing solutions, use freshly opened, anhydrous solvents, as the presence of water can affect solubility and stability.

-

Chemical Stability : this compound is stable under recommended storage conditions. However, it is incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents, which can cause it to decompose.

Experimental Protocol: Assessing the Stability of this compound

To assess the stability of this compound under specific experimental conditions, a stability study can be performed. The following is a general protocol that can be adapted for this purpose.

Objective : To determine the rate of degradation of this compound under various storage conditions (e.g., different temperatures, light exposure, pH).

Materials :

-

This compound

-

Appropriate solvents (e.g., DMSO, water)

-

Buffers with a range of pH values

-

HPLC system with a fluorescence detector

-

UV-Vis spectrophotometer

-

Temperature-controlled storage chambers

-

Light-blocking and transparent containers

Methodology :

-

Sample Preparation : Prepare stock solutions of this compound in the desired solvent. From the stock solution, prepare aliquots in different buffers or solvents to be tested.

-

Storage Conditions : Store the aliquots under a matrix of conditions. For example:

-

Temperature : -20°C, 4°C, room temperature, 37°C.

-

Light Exposure : In the dark (wrapped in foil) and exposed to ambient light.

-

pH : In buffers with pH values ranging from acidic to basic (e.g., pH 4, 7, 9).

-

-

Time Points : At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each condition for analysis.

-

Analysis :

-

HPLC Analysis : Analyze the samples using an HPLC system with a fluorescence detector set to the excitation and emission wavelengths of TAMRA. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

-

Spectrophotometric Analysis : Measure the absorbance and fluorescence emission spectra of the samples. A decrease in absorbance or fluorescence intensity can indicate degradation of the fluorophore.

-

-

Data Analysis : Quantify the percentage of remaining this compound at each time point for each condition. Plot the percentage of intact compound versus time to determine the degradation kinetics.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the proper handling and storage of this compound.

Caption: Workflow for handling and storage of this compound.

References

Methodological & Application

Application Notes and Protocols for TAMRA-PEG4-acid Peptide Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a cornerstone technique in biochemical and biomedical research, enabling the study of biomolecular interactions, cellular uptake, and enzyme activity.[1][2] Tetramethylrhodamine (TAMRA) is a robust and photostable fluorophore widely used for this purpose, exhibiting bright orange-red fluorescence.[1] The incorporation of a polyethylene glycol (PEG) spacer, specifically a PEG4 linker, between the TAMRA dye and the peptide can enhance the solubility and reduce aggregation of the labeled conjugate, a common challenge arising from the hydrophobicity of the dye itself.[3]